Product packaging for (5-Phenyl-2H-pyrazol-3-yl)-thiourea(Cat. No.:)

(5-Phenyl-2H-pyrazol-3-yl)-thiourea

Cat. No.: B8362415
M. Wt: 218.28 g/mol
InChI Key: ZWOUHSZDSSMHKV-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Organic Chemistry Research

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in organic chemistry. globalresearchonline.netnih.govresearchgate.net Its aromatic nature and versatile reactivity make it a valuable building block for more complex molecules. researchgate.netmdpi.com Pyrazoles are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. globalresearchonline.netnih.gov This has led to their incorporation into numerous pharmaceutical drugs. globalresearchonline.netmdpi.com The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the resulting derivatives for specific applications. mdpi.com

Role of Thiourea (B124793) Moiety in Ligand Design and Bioactive Compound Development

The thiourea moiety (-NH-C(S)-NH-) is a critical functional group in the design of ligands and bioactive compounds. researchgate.netnih.govbiointerfaceresearch.com Its ability to form strong hydrogen bonds and coordinate with metal ions makes it an excellent component for creating complex molecular architectures. biointerfaceresearch.comrsc.org Thiourea derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer effects. tandfonline.comresearchgate.net This is attributed to their capacity to interact with various biological targets, such as enzymes and receptors. biointerfaceresearch.comtandfonline.com The structural and electronic properties of the thiourea group can be readily modified, allowing for the development of compounds with tailored biological functions. biointerfaceresearch.com

Rationale for Investigating Hybrid (5-Phenyl-2H-pyrazol-3-yl)-thiourea Scaffolds

The rationale for investigating hybrid scaffolds like this compound lies in the principle of pharmacophore hybridization. This approach aims to combine the beneficial properties of two or more distinct chemical entities into a single molecule. In this case, the well-established biological activities of the pyrazole ring are merged with the versatile coordination and biological potential of the thiourea moiety. tandfonline.comnih.gov Researchers hypothesize that such a combination could lead to synergistic effects, resulting in compounds with enhanced or novel biological profiles. nih.govnih.gov The phenyl substituent on the pyrazole ring further adds to the structural complexity and potential for varied biological interactions.

Overview of Research Trajectories for Novel Pyrazole-Thiourea Architectures

Current research on novel pyrazole-thiourea architectures is focused on several key areas. Synthetic chemists are exploring more efficient and versatile methods for the preparation of these hybrid molecules. tandfonline.comnih.gov This includes the development of one-pot syntheses and the use of catalysts to improve reaction yields and purity. evitachem.com

Another significant research direction is the investigation of the biological activities of these compounds. researchgate.netnih.gov Preliminary studies have shown that some pyrazole-thiourea derivatives exhibit promising antifungal and anticancer activities. researchgate.netnih.gov Researchers are now working to understand the structure-activity relationships of these compounds to design more potent and selective agents. researchgate.net Furthermore, the coordination chemistry of these hybrids is being explored to develop new metal-based catalysts and materials with interesting electronic and magnetic properties.

Chemical Properties of this compound

PropertyValue
Molecular Formula C10H10N4S
Molar Mass 218.28 g/mol
Appearance Solid
Melting Point Data not available
Solubility Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4S B8362415 (5-Phenyl-2H-pyrazol-3-yl)-thiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

(5-phenyl-1H-pyrazol-3-yl)thiourea

InChI

InChI=1S/C10H10N4S/c11-10(15)12-9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15)

InChI Key

ZWOUHSZDSSMHKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)NC(=S)N

Origin of Product

United States

Synthetic Methodologies for 5 Phenyl 2h Pyrazol 3 Yl Thiourea and Its Analogues

Retrosynthetic Analysis of the (5-Phenyl-2H-pyrazol-3-yl)-thiourea Framework

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches. The most straightforward disconnection is at the C-N bond of the thiourea (B124793) moiety. This bond is readily formed in the forward synthesis by the reaction of an amine with an isothiocyanate. This leads to the identification of two key precursors: 3-amino-5-phenylpyrazole and a thiocarbonylating agent.

Further disconnection of the 3-amino-5-phenylpyrazole intermediate involves breaking the pyrazole (B372694) ring. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, typically formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. This retrosynthetic step suggests that 3-amino-5-phenylpyrazole can be synthesized from a β-ketonitrile, such as benzoylacetonitrile, and hydrazine.

An alternative, though less common, retrosynthetic approach would involve the formation of the C5-phenyl bond at a later stage of the synthesis, potentially through a cross-coupling reaction on a pre-formed pyrazolyl-thiourea core bearing a suitable leaving group at the 5-position. However, the former approach is generally more efficient and widely employed.

Classical and Modern Synthetic Routes

The synthesis of this compound and its analogues can be achieved through various classical and modern synthetic methodologies, including multi-step syntheses, one-pot reactions, and green chemistry approaches.

Multi-Step Synthesis from Precursor Molecules

The most prevalent and versatile method for the synthesis of this compound derivatives is a multi-step approach. This typically involves the initial synthesis of a key intermediate, 3-amino-5-phenylpyrazole, followed by its reaction with an appropriate isothiocyanate.

Synthesis of 3-amino-5-phenylpyrazole:

The synthesis of 3-amino-5-phenylpyrazole is commonly achieved through the condensation of benzoylacetonitrile with hydrazine hydrate. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by intramolecular cyclization and dehydration to form the pyrazole ring.

Starting MaterialReagentConditionsProductYield (%)Reference
BenzoylacetonitrileHydrazine hydrateReflux in ethanol3-amino-5-phenylpyrazoleHigh nih.gov

Formation of the Thiourea Moiety:

Once 3-amino-5-phenylpyrazole is obtained, the thiourea functionality is introduced by reacting the amino group with an isothiocyanate. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. A wide variety of substituted isothiocyanates can be used to generate a library of this compound analogues.

Pyrazole IntermediateIsothiocyanateConditionsProductYield (%)Reference
3-amino-5-phenylpyrazolePhenyl isothiocyanateStirring in a suitable solventThis compoundGood cdnsciencepub.com
3-amino-5-phenylpyrazoleBenzoyl isothiocyanateAnhydrous THF, 12hN-((5-phenyl-2H-pyrazol-3-yl)carbamothioyl)benzamide35-94 nih.gov

One-Pot Reaction Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of pyrazole-containing compounds, and these can be adapted for the preparation of pyrazolyl-thioureas. edu.krdrsc.org A one-pot, three-component reaction involving a β-ketone, thiosemicarbazide, and a suitable aldehyde or ketone can lead to the formation of pyrazoline-1-carbothioamides. edu.krd While not directly yielding the target aromatic pyrazole, this demonstrates the feasibility of multicomponent approaches in this area. A one-pot synthesis of pyrazolyl thiazoles has been reported from phenacylbromide, thiosemicarbazide, and acetylacetone, showcasing the potential for convergent synthetic strategies. researchgate.net

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles and their derivatives. researchgate.netsciencescholar.us

Ultrasound-Assisted Synthesis:

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. The ultrasound-assisted synthesis of pyrazolyl thiourea derivatives has been reported, demonstrating a rapid and efficient method for their preparation. researchgate.net This technique can be applied to both the formation of the pyrazole ring and the subsequent thiourea formation.

MethodReactantsConditionsProductAdvantagesReference
Ultrasound-assistedAcyl isothiocyanate, AminopyrazoleAcetonitrile, Ultrasonic irradiationPyrazolyl thiourea derivativeRapid reaction, High yield
Ultrasound-assistedThiourea, Chloroacetyl chlorideWater, Ultrasonic irradiation2,4-ThiazolidinedioneEco-friendly, Reduced byproducts pharmacyjournal.info

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) is another powerful green chemistry tool that can significantly accelerate chemical reactions. dergipark.org.trlew.ronih.govnih.gov The synthesis of pyrazole derivatives under microwave irradiation has been extensively studied and has been shown to be highly efficient. dergipark.org.trnih.gov This methodology can be applied to the synthesis of this compound, potentially reducing reaction times from hours to minutes and improving yields.

MethodReactantsConditionsProductAdvantagesReference
Microwave-assistedChalcone, Hydrazine hydrateEthanol, Acetic acid (cat.)Pyrazole derivativeRapid, High yield nih.gov
Microwave-assistedEnaminonitrile, ThioureaSodium ethoxide, Microwave irradiation (2.5 min)Pyrimidine derivativeVery short reaction time, Good yield nih.gov

Derivatization Strategies for Structural Modification and Diversification

The structural diversity of this compound analogues is crucial for tuning their physicochemical and biological properties. Derivatization can be achieved by modifying the pyrazole ring, the phenyl substituent, or the thiourea moiety. This section will focus on substitution at the pyrazole ring positions.

Substitution at Pyrazole Ring Positions

The pyrazole ring offers several positions for substitution, namely the N1, N2, and C4 positions. The reactivity of these positions towards electrophilic and nucleophilic substitution depends on the existing substituents on the ring.

N-Substitution:

The pyrazole ring contains two nitrogen atoms, and in the case of this compound, the N1 and N2 positions are available for substitution. Alkylation, acylation, and arylation are common N-substitution reactions. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituent at C5.

N-Alkylation and N-Acylation: The introduction of alkyl or acyl groups at the N1 position can significantly impact the compound's properties. N-acylation of the pyrazole moiety has been shown to increase the quantum yields of isomerization in azopyrazole photoswitches. beilstein-archives.orgresearchgate.net

C4-Substitution:

The C4 position of the pyrazole ring is susceptible to electrophilic substitution, particularly when the ring is activated by electron-donating groups.

Halogenation: Halogenation at the C4 position can be achieved using various halogenating agents. The resulting 4-halo-pyrazolyl derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions.

Nitration: Nitration of 1-phenylpyrazole derivatives has been studied, and the position of nitration (on the pyrazole or phenyl ring) can be controlled by the reaction conditions. cdnsciencepub.com

Formylation: Vilsmeier-Haack formylation can introduce a formyl group at the C4 position, which can then be used in various subsequent transformations.

The electronic nature of the substituents on the phenyl ring can influence the regioselectivity of electrophilic substitution on the pyrazole ring. beilstein-archives.orglibretexts.org Electron-donating groups on the phenyl ring can enhance the electron density of the pyrazole ring, facilitating electrophilic attack. Conversely, electron-withdrawing groups can deactivate the ring. researchgate.net

ReactionPositionReagentsProductReference
N-AcylationN1Acyl chloride, NaOAcN-Acyl-pyrazolyl-thiourea beilstein-archives.orgresearchgate.net
Electrophilic SubstitutionC4Varies (e.g., NBS, HNO3)4-Substituted-pyrazolyl-thiourea cdnsciencepub.comresearchgate.net

Modifications on the Phenyl Moiety

Modifications to the phenyl group attached to the pyrazole ring are a common strategy to create analogues of this compound. These changes are typically introduced by using substituted starting materials in the synthesis of the core pyrazole structure.

One prevalent synthetic route involves the Claisen-Schmidt condensation of a substituted acetophenone with a suitable aldehyde, followed by cyclization with hydrazine or its derivatives to form the pyrazole ring. mdpi.com By starting with acetophenones bearing different substituents on the phenyl ring, a library of analogues with modified phenyl moieties can be generated. For instance, the reaction can begin with 4-bromoacetophenone or 4-methoxyacetophenone to introduce bromo or methoxy (B1213986) groups onto the phenyl ring at the 5-position of the pyrazole. mdpi.com

Another approach involves the synthesis of 1,3,5-triaryl-2-pyrazoline derivatives, where various substituted aryl aldehydes are condensed with 2'-hydroxyacetophenone to form chalcone intermediates. These intermediates are then cyclized with phenylhydrazine. acs.org This method allows for the introduction of a wide range of substituents on the phenyl ring, including electron-donating groups (EDGs) like -OCH₃ and electron-withdrawing groups (EWGs) like -F and -CF₃. acs.orgnih.gov The specific placement of these substituents (ortho, meta, or para) can also be controlled by selecting the appropriately substituted starting aldehyde. acs.orgnih.gov

The impact of these substitutions is often evaluated in various biological assays. For example, studies on related pyrazoline derivatives have shown that compounds with electron-donating groups on the phenyl ring may exhibit better urease inhibitory activity than those with electron-withdrawing groups. acs.orgnih.gov

Table 1: Examples of Modified Phenyl Moieties in Pyrazole Analogues

Substituent on Phenyl RingPosition of SubstituentStarting Material ExampleReference
Bromo (-Br)para (4-)4-Bromoacetophenone mdpi.com
Methoxy (-OCH₃)para (4-)4-Methoxyacetophenone mdpi.com
Fluoro (-F)Not specifiedSubstituted aryl aldehyde acs.orgnih.gov
Trifluoromethyl (-CF₃)ortho (2-), meta (3-), para (4-)Substituted aryl aldehyde acs.orgnih.gov

Variations within the Thiourea Linker

The thiourea moiety serves as a versatile linker that can be readily modified. Synthetic strategies typically involve the reaction of a pyrazole-containing amine with an isothiocyanate or, conversely, the reaction of a pyrazole-containing isothiocyanate with an amine.

A common method for creating N-substituted thiourea derivatives is the reaction of an aminopyrazole with a selected isothiocyanate. For example, aminothiazole derivatives can be condensed with benzyl isothiocyanate to generate thiazolyl thioureas. acs.org This approach allows for the introduction of various aryl or alkyl groups onto one of the nitrogen atoms of the thiourea linker, depending on the choice of isothiocyanate.

Alternatively, a pyrazole intermediate can be converted into an isothiocyanate, which then serves as a precursor for reaction with a range of amines. This is exemplified by the synthesis of pyrazole acyl thiourea derivatives. researchgate.net In this process, a 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride is reacted with ammonium thiocyanate to produce a pyrazole-4-carbonyl isothiocyanate intermediate. researchgate.net This reactive intermediate can then be treated with various aromatic amines, such as fluorinated anilines, to yield the final N-acylthiourea compounds. researchgate.net This method effectively attaches the pyrazole ring to the thiourea linker via a carbonyl group, representing a significant structural variation.

These modifications to the thiourea linker can influence the compound's chemical properties and biological activity by altering its hydrogen bonding capabilities and steric profile. nih.gov

Table 2: Synthetic Approaches for Thiourea Linker Variation

Variation TypeSynthetic MethodReactantsReference
N-Aryl/Alkyl ThioureaCondensationAminopyrazole derivative + Aryl/Alkyl isothiocyanate acs.org
N-Acyl ThioureaTwo-step reaction1. Pyrazole carbonyl chloride + Ammonium thiocyanate 2. Pyrazole carbonyl isothiocyanate + Aromatic/Aliphatic amine researchgate.net

Purification and Isolation Techniques for this compound Compounds

The purification and isolation of this compound and its analogues are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. Standard laboratory procedures are typically employed, often involving precipitation, filtration, and recrystallization.

Following the synthesis, which is often carried out by refluxing the reactants in a suitable solvent like ethanol or dioxane, the reaction mixture is typically cooled. tandfonline.comuobaghdad.edu.iq This cooling process often induces the precipitation of the crude product as a solid. The solid is then collected by filtration. tandfonline.comuobaghdad.edu.iq

The collected solid is usually washed with a solvent, such as water or ethanol, to remove soluble impurities. mdpi.comuobaghdad.edu.iq After washing, the product is dried.

For further purification, recrystallization is a commonly used technique. mdpi.comuobaghdad.edu.iq The crude product is dissolved in a hot solvent, such as ethanol, and then allowed to cool slowly. mdpi.com As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration.

The purity and structure of the final compounds are confirmed using a combination of spectroscopic and analytical methods, including:

Fourier-Transform Infrared (FT-IR) Spectroscopy acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) acs.orgresearchgate.net

Mass Spectrometry (MS) acs.orgtandfonline.com

Elemental Analysis researchgate.net

These techniques provide definitive characterization of the synthesized molecules, confirming their identity and purity.

Spectroscopic and Structural Characterization of 5 Phenyl 2h Pyrazol 3 Yl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular framework of (5-Phenyl-2H-pyrazol-3-yl)-thiourea. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of the molecule.

The ¹H-NMR spectrum of this compound is predicted to display a series of distinct signals corresponding to the aromatic, pyrazole (B372694), and thiourea (B124793) protons. The chemical shifts of the thiourea N-H protons can be influenced by solvent and concentration.

Aromatic Protons: The five protons of the phenyl group at the C5 position of the pyrazole ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.20 and 7.90 ppm.

Pyrazole C4-H Proton: The proton at position 4 of the pyrazole ring should resonate as a sharp singlet, with an expected chemical shift in the range of δ 6.60 - 6.80 ppm. In the related compound 1-(4-(1H-Pyrazol-5-yl)phenyl)−3-phenylthiourea, the pyrazole protons were observed as doublets at δ 6.58 and 7.56 ppm. nih.gov

Thiourea and Pyrazole N-H Protons: The spectrum will feature signals for the three N-H protons (one from the pyrazole ring and two from the thiourea moiety). These protons typically appear as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can vary significantly but are anticipated in the range of δ 8.0 to 12.0 ppm. For instance, in 1-(4-(1H-Pyrazol-5-yl)phenyl)−3-phenylthiourea, three distinct N-H signals were observed at δ 8.87, 9.31, and 11.94 ppm. nih.gov In pyrazoline-carbothioamides, an N-H proton signal was noted around δ 8.05 ppm. acs.org

Table 1: Predicted ¹H-NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazole C4-H6.60 - 6.80Singlet
Phenyl H (C6H5)7.20 - 7.90Multiplet
Pyrazole N-H8.0 - 12.0Broad Singlet
Thiourea N-H8.0 - 12.0Broad Singlet
Thiourea NH₂8.0 - 12.0Broad Singlet

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. The most diagnostic signal is that of the thiocarbonyl (C=S) carbon.

Thiocarbonyl Carbon (C=S): This carbon is expected to resonate in the downfield region of the spectrum, typically between δ 175 and 180 ppm. For comparison, the C=S carbon in 5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide appears at δ 176.1 ppm acs.org, while in 1-(4-(1H-Pyrazol-5-yl)phenyl)−3-phenylthiourea it is found at δ 179.5 ppm. nih.gov

Pyrazole Carbons: The three carbon atoms of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts. C3 and C5, being attached to nitrogen atoms, will appear further downfield compared to C4. Predicted shifts are approximately δ 140-155 ppm for C3 and C5, and δ 100-110 ppm for C4. In 1-(4-(1H-Pyrazol-5-yl)phenyl)−3-phenylthiourea, the pyrazole C4 signal is at δ 104.63 ppm. nih.gov

Phenyl Carbons: The carbons of the C5-phenyl substituent will resonate in the typical aromatic region of δ 125-140 ppm. The ipso-carbon (the one attached to the pyrazole ring) may have a slightly different chemical shift.

Table 2: Predicted ¹³C-NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S (Thiourea)175 - 180
C3 (Pyrazole)150 - 155
C5 (Pyrazole)140 - 150
C4 (Pyrazole)100 - 110
Phenyl Carbons125 - 140

For fluorinated analogues of this compound, for instance, where a fluorine atom is substituted onto the phenyl ring, ¹⁹F-NMR spectroscopy would be an invaluable characterization tool. acs.org Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides clear spectra with a wide chemical shift range, making it highly sensitive to the local electronic environment.

In a hypothetical compound like [5-(4-fluorophenyl)-2H-pyrazol-3-yl]-thiourea, the ¹⁹F-NMR spectrum would show a signal for the fluorine atom. The chemical shift of this signal and its coupling constants (J-coupling) to adjacent ¹H and ¹³C nuclei would confirm its position on the aromatic ring. For example, analysis of 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide revealed characteristic carbon-fluorine coupling constants in the ¹³C-NMR spectrum, with a large one-bond coupling (¹JCF) of 242.3 Hz and a smaller three-bond coupling (³JCF) of 8.3 Hz to the ortho carbons. acs.org Such data is instrumental in confirming the structure of fluorinated derivatives.

To unambiguously assign all signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity of the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the pyrazole C4-H signal to the C4 carbon signal and each aromatic proton to its corresponding carbon.

Correlations from the pyrazole C4-H proton to the C3 and C5 carbons of the pyrazole ring.

Correlations from the protons of the phenyl ring to the C5 carbon of the pyrazole ring, confirming their attachment.

Correlations from the N-H protons of the thiourea group to the C3 carbon of the pyrazole ring and the C=S carbon, which would unequivocally establish the attachment of the thiourea moiety at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which is useful for determining the preferred conformation of the molecule, particularly the orientation of the phenyl ring relative to the pyrazole ring. chemicalbook.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C=S functional groups.

N-H Stretching: Strong to medium absorption bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in both the pyrazole ring and the thiourea group. A related pyrazolyl-phenylthiourea derivative showed multiple N-H bands at 3304, 3267, and 3219 cm⁻¹. nih.gov

Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyrazole ring and the C=C bonds in the aromatic ring are expected to give rise to medium to strong bands in the 1450-1650 cm⁻¹ region. A band at 1636 cm⁻¹ was assigned to C=N stretching in a related compound. nih.gov

Thiourea Bands (C-N stretching and C=S stretching): The thiourea group gives rise to several characteristic bands. The "thiourea I" band, which has a significant contribution from C-N stretching and N-H bending, appears around 1500 cm⁻¹. The "thiourea II" band, primarily from C=S stretching and C-N stretching, is typically found in the 1300-1400 cm⁻¹ region. The "thiourea III" band, with major contributions from C-N stretching, is located around 1000-1200 cm⁻¹. The C=S stretching vibration itself is often observed as a medium to weak band in the 700-850 cm⁻¹ range.

Table 3: Predicted IR and Raman Vibrational Band Assignments for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
N-H Stretching3200 - 3400Pyrazole, Thiourea
Aromatic C-H Stretching3000 - 3100Phenyl Ring
C=N / C=C Stretching1450 - 1650Pyrazole, Phenyl Ring
N-H Bending1550 - 1640Thiourea, Pyrazole
C-N Stretching1300 - 1500Thiourea
C=S Stretching700 - 850 / 1000 - 1400Thiourea (coupled)

Detailed scientific data on the spectroscopic and structural characterization of the specific compound this compound is not available in the public domain based on the performed search.

While extensive research exists on related pyrazole and thiourea derivatives, specific experimental data for the title compound, including its hydrogen bonding interactions, mass spectrometry fragmentation, and X-ray crystal structure, could not be located in the searched scientific literature.

However, without specific studies on this compound, any detailed description under the requested headings would be speculative. Authoritative scientific analysis requires experimental data from peer-reviewed sources, which are not available for this particular molecule at this time.

Further research or de novo synthesis and characterization would be required to generate the data needed to populate the requested article sections.

Computational and Theoretical Investigations of 5 Phenyl 2h Pyrazol 3 Yl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to understand the properties of pyrazole-thiourea derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests a higher reactivity and a greater ease of electronic transitions. researchgate.net

Studies on various phenylthiourea-based pyrazole (B372694) derivatives have shown that their HOMO-LUMO energy gaps are relatively low, indicating their potential for biological activity. tandfonline.com For instance, a series of phenylthiourea-based pyrazole, thiazole (B1198619), and pyran hybrids exhibited energy gaps in the range of 2.13 to 2.56 eV. tandfonline.com A lower HOMO-LUMO gap implies that the molecule can be easily excited, which is often associated with higher chemical reactivity and potential as an inhibitor in biological systems. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Related Pyrazole Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Phenylthiourea-based pyrazole hybrid 4a-->2.56 tandfonline.com
Phenylthiourea-based pyrazole hybrid 4b--<2.56 tandfonline.com
Phenylthiourea-based pyrazole hybrid 5--2.13 tandfonline.com
Phenylthiourea-based pyrazole hybrid 6--<2.56 tandfonline.com
Phenylthiourea-based pyrazole hybrid 7--<2.56 tandfonline.com
Phenylthiourea-based pyrazole hybrid 8--<2.56 tandfonline.com

Note: Specific HOMO and LUMO values were not provided in the source for all compounds.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net In pyrazole derivatives, the regions around the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiourea (B124793) group are typically electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and pyrazole N-H groups are generally electron-deficient (positive potential), indicating their potential for nucleophilic interactions and hydrogen bonding. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as (5-Phenyl-2H-pyrazol-3-yl)-thiourea, and a biological macromolecule, typically a protein.

Molecular docking studies on pyrazole-thiourea derivatives have revealed their potential to bind to various biological targets, including enzymes implicated in cancer and other diseases. These studies predict the binding modes and affinities, often expressed as a docking score or binding energy.

For example, derivatives of pyrazole containing a thiourea skeleton have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Similarly, other pyrazole derivatives have been studied for their binding affinity with human topoisomerase II β enzyme and tubulin. nih.govnih.gov

The binding interactions commonly observed in these studies include:

Hydrogen bonding: The N-H groups of the pyrazole and thiourea moieties, as well as the sulfur atom, can act as hydrogen bond donors and acceptors.

Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket of the target protein.

π-π stacking: The aromatic pyrazole and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues of the protein.

Table 2: Predicted Binding Interactions of Related Pyrazole-Thiourea Derivatives with Biological Targets

DerivativeBiological TargetKey Predicted InteractionsSource
3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideEGFR kinaseProbable binding model in the active site nih.gov
Pyrazole derivativesHuman topoisomerase II βGood affinity to the active site nih.gov
Pyrazolyl-thiazole derivativesRho-associated protein kinase (ROCK-1)Insights into binding sites researchgate.net
2,4-disubstituted thiazole derivativesTubulinBinding interactions at the active site nih.gov

These computational findings underscore the potential of this compound and its analogs as scaffolds for the design of new therapeutic agents.

Role of Specific Amino Acid Residues in Binding Pockets

Computational docking studies on pyrazole derivatives, including those with a thiourea moiety, have provided significant insights into their binding mechanisms within the active sites of various protein targets. These studies are crucial for understanding the interactions that govern the biological activity of these compounds and for the rational design of more potent and selective inhibitors.

Molecular docking simulations of pyrazole-thiourea derivatives, particularly as inhibitors of protein kinases like EGFR and HER-2, have highlighted the importance of specific amino acid residues in the binding pocket. The thiourea backbone is often crucial for establishing key interactions. nih.gov For instance, in studies of dioxin-containing pyrazoline derivatives with a thiourea skeleton, the carbothioamide group was found to be pushed deep into the active site, suggesting its direct involvement in binding. nih.gov

The binding of coumarin-thiazole-linked pyrazolyl hybrids to the human Epidermal Growth Factor Receptor (EGFR) has also been investigated. researchgate.net These computational docking studies help to understand the plausible binding site interactions that correlate with the observed in vitro anticancer activity. researchgate.net Similarly, docking studies on pyrazole-thiazole hybrids have been used to probe potential binding modes and are often in good agreement with experimental biological results. researchgate.net

In the context of antibacterial activity, molecular docking of thiourea derivatives against DNA gyrase has shown that substituents with polar, nucleophilic characters (like C=S and NH) exhibit favorable interactions with the target protein. nih.gov The interactions often involve hydrogen bonding and van der Waals forces. For example, in the case of cannabinoid-1 (CB1) receptor antagonists, docking studies revealed that the high affinity of 5-thiophen-2-yl pyrazole derivatives is mainly governed by van der Waals forces within the receptor's binding pocket. rsc.org

While specific studies on this compound are not extensively detailed, the recurring patterns in related structures suggest that the thiourea group likely acts as a key hydrogen bond donor and acceptor. The pyrazole and phenyl rings would be expected to form hydrophobic and π-stacking interactions with non-polar residues within the binding cleft. The specific residues involved would be target-dependent, but common interacting residues in kinase domains, for example, often include hinge region amino acids for hydrogen bonding and residues like leucine, valine, and phenylalanine for hydrophobic contacts.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations provide a deeper understanding of their behavior in a dynamic biological environment, complementing the static picture offered by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and for identifying the key structural features that influence potency.

Several QSAR studies have been successfully conducted on pyrazole derivatives containing a thiourea skeleton to develop predictive models for their anticancer activities. researchgate.net In one such study focusing on EGFR/HER-2 inhibitors, 3D-QSAR models were developed that demonstrated a good correlation between the structural features of pyrazoline derivatives and their inhibitory activities. nih.gov These models are built by dividing a dataset of compounds with known activities into a training set, used to generate the model, and a test set, used to validate its predictive power. nih.gov

For a series of pyrazole derivatives with a thiourea skeleton, a 3D-QSAR study yielded a model with a squared correlation coefficient (r²) of 0.9027, indicating a strong relationship between the calculated descriptors and the observed biological activity. researchgate.net Such predictive models serve as reliable tools for the rational design of new, more potent derivatives. nih.govunc.edu The development process often involves selecting appropriate molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms to build the QSAR equation. rsc.orgnih.gov

Table 1: Statistical Parameters of a Sample 3D-QSAR Model for Pyrazole Derivatives

Parameter Value Description
r² (Squared Correlation Coefficient) 0.9027 Indicates the goodness of fit of the model for the training set. researchgate.net
q² (Cross-validated r²) 0.7891 Measures the predictive ability of the model through cross-validation.
pred_r² (External Validation r²) 0.8879 Measures the predictive ability of the model for an external test set.

Data synthesized from a study on pyrazole derivatives as EGFR inhibitors. researchgate.net

A primary outcome of QSAR studies is the identification of molecular descriptors that are critical for biological activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For pyrazole-thiourea derivatives, 3D-QSAR models have generated contour maps that visualize the favorable and unfavorable regions around the molecule. nih.gov

For example, studies on HER-2 inhibitors indicated that steric bulk is favored in certain regions, while smaller groups are preferred in others. nih.gov Similarly, contour maps for electron density show where high or low electron density is expected to increase activity. nih.gov In one model for EGFR inhibitors, steric interaction field points and hydrophobic field points were identified as significant contributors to the activity, with the final QSAR equation quantitatively describing their impact. researchgate.net

Key descriptors often found to be important in QSAR models of related heterocyclic compounds include:

Chi indices: These are molecular connectivity indices that describe the degree of branching and complexity of the molecular skeleton. unc.edu

E-state descriptors: These indices relate to the electronic and topological state of atoms and fragments within the molecule. unc.edu

Hydrogen Bond Counts: The number of potential hydrogen bond donors and acceptors is frequently a critical descriptor, underscoring the importance of this interaction type in ligand binding. unc.edu

Shape Indices: These descriptors quantify the 3D shape of the molecule, which is crucial for complementarity with the receptor's binding site. unc.edu

By interpreting these descriptors, medicinal chemists can make informed decisions on how to modify the structure of this compound to enhance its desired biological effects.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-amino-3-(4-methylphenyl)-1H-pyrazole
Celecoxib
Erlotinib
Lapatinib
5-fluorouracil
Acarbose
Novobiocin
Cisplatin (B142131)
Rimonabant
1-Phenyl-1H-pyrazol-3-ol
Phenyl isothiocyanate
4-aminoacetophenone
Hydrazine hydrate
Phenylhydrazine
2-aminothiazole (B372263)
Ethyl cyanoacetate
Sodium nitrite
Acetic acid
Triflic anhydride
Methyl iodide
Thionyl chloride
Oxalyl Chloride
N,N-dimethylformamide-dimethylacetal
Carbon disulfide
Potassium hydroxide
Phenyl isocyanate

Biological Evaluation and Mechanistic Insights of 5 Phenyl 2h Pyrazol 3 Yl Thiourea Analogues Excluding Clinical Data

In Vitro Antifungal Activities

The emergence of drug-resistant fungal strains poses a significant threat to agriculture and human health. Pyrazole (B372694) and thiourea (B124793) derivatives have been extensively investigated for their potential as antifungal agents.

Evaluation Against Phytopathogenic Fungi (e.g., Gibberella zeae, Fusarium oxysporum)

Analogues of (5-Phenyl-2H-pyrazol-3-yl)-thiourea have demonstrated notable activity against various phytopathogenic fungi. Fusarium species, which are responsible for devastating crop diseases and produce mycotoxins, have been a key target. nih.govnih.govnih.gov For instance, certain pyrazole derivatives have shown inhibitory effects against Fusarium oxysporum, a soil-borne pathogen causing Fusarium wilt in a multitude of crops. nih.govmdpi.comindexcopernicus.comresearchgate.netresearchgate.net

Research on pyrazole analogues containing an aryl trifluoromethoxy group revealed that some compounds exhibit significant inhibition against Fusarium graminearum (the teleomorph of which is Gibberella zeae). nih.gov Specifically, one derivative, compound 1v , showed an impressive inhibition rate of 81.22% against F. graminearum, which was slightly superior to the commercial fungicide pyraclostrobin (B128455) under the same conditions. nih.gov This highlights the potential of the pyrazole scaffold in combating this important wheat and barley pathogen.

Furthermore, studies on fluorinated 4,5-dihydro-1H-pyrazole derivatives have confirmed their antifungal activities against Fusarium oxysporum f. sp. lycopersici and F. culmorum. nih.gov The introduction of fluorine atoms into the pyrazole structure has been a successful strategy in developing potent fungicides. nih.gov

Dose-Response Studies and Potency Determination

Dose-response studies are crucial for quantifying the potency of antifungal compounds. These are typically expressed as the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). For pyrazole and thiourea derivatives, these values vary significantly depending on the specific chemical structure and the target fungal species.

A study on novel pyrazole/thiazole (B1198619) derivatives reported EC50 values against various fungi. For example, compound B35 showed excellent activity against Rhizoctonia solani with an EC50 of 1.08 µg/mL and good activity against Altemaria solani with an EC50 of 11.14 µg/mL. nih.gov Another research effort focusing on pyrazole derivatives containing an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole moiety identified compounds with potent antifungal activity, with MIC values as low as 0.25 µg/mL against certain fungal strains, which was four times more active than the control drug fluconazole. nih.gov

The table below summarizes the antifungal potency of selected pyrazole analogues against various phytopathogenic fungi.

Compound/AnalogueTarget FungusPotency (EC50/MIC/Inhibition %)Source
Analogue 1v Fusarium graminearum81.22% inhibition at 100 µg/mL nih.gov
Analogue B35 Rhizoctonia solaniEC50 = 1.08 µg/mL nih.gov
Analogue B35 Altemaria solaniEC50 = 11.14 µg/mL nih.gov
Analogue 17l Fungal strainsMIC = 0.25 µg/mL nih.gov
Analogue 17m Fungal strainsMIC = 0.25 µg/mL nih.gov
Pyrazole-based derivativeFusarium oxysporumMIC = 40 µg/mL nih.gov

In Vitro Antiviral Activities

Plant viruses cause significant economic losses in agriculture worldwide. The development of effective plant virucides is a critical area of research. Thiourea and pyrazole derivatives have shown promise in this domain.

Assessment Against Plant Viruses (e.g., Tobacco Mosaic Virus)

Tobacco Mosaic Virus (TMV) is a well-studied plant virus and serves as a model for screening antiviral compounds. Several studies have demonstrated the efficacy of pyrazole and thiourea analogues against TMV. nih.govresearchgate.netnih.govnih.govmdpi.com

A study on novel thiourea derivatives containing chiral phosphonate (B1237965) showed good curative activity against TMV in vivo. At a concentration of 500 µg/mL, one compound exhibited a curative rate of 53.3%, which was comparable to the commercial agent Ningnanmycin (51.2%). nih.gov Further research on 1,5-disubstituted-4-pyrazole analogues also revealed superior antiviral efficacy against TMV, with one compound showing a half-maximal effective concentration (EC50) of 62.2 µg/mL for inactivation activity. nih.gov

The table below presents the anti-TMV activity of selected pyrazole and thiourea analogues.

Compound/AnalogueActivity TypePotency (% Inhibition / EC50)Source
Chiral phosphonate thioureaCurative53.3% at 500 µg/mL nih.gov
Chiral phosphonate thioureaInactivation84.9% nih.gov
Pyrazole amide 3p Curative86.5% at 500 µg/mL mdpi.com
Pyrazole analogue 5c-2 InactivationEC50 = 62.2 µg/mL nih.gov
Pyrazole analogue 5c-2 CurativeEC50 = 284.2 µg/mL nih.gov

Mechanisms of Viral Replication Inhibition (Theoretical)

Understanding the mechanism of action is vital for the rational design of more potent antiviral agents. For pyrazole and thiourea derivatives, a primary theoretical mechanism against TMV involves the viral coat protein (CP). nih.govnih.govnih.gov The TMV CP is essential for viral assembly and disassembly, processes critical for the viral life cycle.

Research suggests that these compounds can bind to the TMV-CP, thereby interfering with its self-assembly. nih.govnih.gov This disruption prevents the formation of stable, infectious viral particles. Transmission electron microscopy has shown that treatment with an active pyrazole analogue can break the integrity of the rod-shaped structure of TMV, rendering the virion unable to infect the host plant. nih.gov Molecular docking studies have further supported this hypothesis by showing that pyrazole amide moieties can fit tightly into the binding sites of the TMV coat protein. nih.gov Another study indicated that a thiourea derivative inhibited the polymerization process of TMV-CP in vitro. nih.gov

In Vitro Antiproliferative and Anticancer Activities (Cell-Based Assays)

The search for novel anticancer agents is a major focus of medicinal chemistry. Pyrazole and thiourea derivatives have been identified as privileged scaffolds in this area, demonstrating significant cytotoxicity against various cancer cell lines. nih.govresearchgate.netscilit.com

Numerous studies have evaluated the antiproliferative activity of pyrazole-thiourea analogues in cell-based assays. For example, a series of acyl thiourea derivatives containing a pyrazole ring showed significant toxicity against human colon, liver, and leukemia cancer cell lines. nih.gov Another study on pyrazole thiourea chimeric derivatives found that they induced apoptosis in human cancer cells. researchgate.net

The potency of these compounds is often quantified by their IC50 or GI50 values, which represent the concentration required to inhibit 50% of cell growth. These values can be in the low micromolar or even nanomolar range, indicating high potency. For instance, benzodioxole-pyrazoline hybrids have shown IC50 values as low as 0.03 µM against the MCF-7 breast cancer cell line. researchgate.net A series of polysubstituted pyrazole derivatives also showed promising activity, with one compound exhibiting an IC50 value of 2 µM against HepG2 hepatocellular carcinoma cells, which was more potent than the standard drug cisplatin (B142131) (IC50 = 5.5 µM). nih.gov

The following table summarizes the in vitro antiproliferative activity of selected pyrazole analogues against various human cancer cell lines.

Compound/AnalogueCancer Cell LinePotency (IC50 / GI50)Source
Benzodioxole-pyrazoline hybrid Va HepG-2 (Liver)0.07 µM researchgate.net
Benzodioxole-pyrazoline hybrid Va MCF-7 (Breast)0.06 µM researchgate.net
Benzodioxole-pyrazoline hybrid Vb A-549 (Lung)0.07 µM researchgate.net
Benzodioxole-pyrazoline hybrid Vb HepG-2 (Liver)0.03 µM researchgate.net
Polysubstituted pyrazole 59 HepG2 (Liver)2 µM nih.gov
Pyrazole benzothiazole (B30560) hybrid 25 HT29 (Colon)3.17 µM nih.gov
Pyrazole-based hybrid 31 A549 (Lung)42.79 µM nih.gov

Evaluation Against Human Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, PC3, A549)

Analogues of this compound have shown potent cytotoxic activity against a panel of human cancer cell lines. A novel series of pyrazole derivatives featuring urea/thiourea scaffolds were screened by the National Cancer Institute (NCI) against 60 human cancer cell lines. nih.gov Among these, compounds designated as 16a, 16c, 16d, and 16g emerged as highly potent inhibitors. nih.gov Their growth inhibition percentages (GI%) were significant, with GI50 values ranging from 1.60 to 15.5 µM across various cell lines. nih.gov

Other studies have highlighted the efficacy of related pyrazole derivatives. For instance, quinazoline- and thiourea-containing sorafenib (B1663141) analogs demonstrated antiproliferative activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. mdpi.com Similarly, certain pyrazole-based scaffolds were investigated for their cytotoxicity against the PC-3 human prostate cancer cell line, with two compounds showing IC50 values of 1.22 and 1.24 µM, comparable to reference drugs. nih.gov The evaluation of pyrazole derivatives has also extended to HepG2 (liver cancer) and A549 (lung cancer) cells, confirming their broad applicability. nih.govnih.gov

CompoundTarget Cell Line(s)Activity (GI50/IC50 in µM)Source
16c60 Human Cancer Cell Lines1.60 - 5.38 nih.gov
16d60 Human Cancer Cell Lines1.68 - 7.39 nih.gov
16a60 Human Cancer Cell Lines1.76 - 15.50 nih.gov
16g60 Human Cancer Cell Lines1.81 - 11.0 nih.gov
3aPC-3 (Prostate)1.22 nih.gov
3iPC-3 (Prostate)1.24 nih.gov
10bHCT-116, MCF-7Potent Activity mdpi.com
10qHCT-116, MCF-7Potent Activity mdpi.com

Targeting Specific Kinases (e.g., VEGFR-2, EGFRWT, EGFRT790M, COX-2)

A key mechanism for the anticancer activity of these thiourea analogues is their ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis. nih.govmdpi.com Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target, and its inhibition is a well-established strategy for suppressing angiogenesis. rsc.orgnih.gov Several pyrazole-thiourea derivatives act as potent VEGFR-2 inhibitors. nih.govnih.govsemanticscholar.org

In addition to VEGFR-2, these compounds have been designed as multi-targeting agents, also inhibiting the Epidermal Growth Factor Receptor (EGFR), including its wild-type (WT) and T790M mutant forms, which is associated with drug resistance. nih.gov The dual inhibition of VEGFR-2 and EGFR represents a promising approach to cancer therapy. mdpi.com Furthermore, these analogues show inhibitory activity against Cyclooxygenase-2 (COX-2), a kinase implicated in both inflammation and cancer. nih.gov

CompoundTarget KinaseInhibitory Concentration (IC50)Source
3iVEGFR-28.93 nM nih.gov
10qEGFR0.01 µM mdpi.com
10bEGFR0.02 µM mdpi.com
10bVEGFR-20.05 µM mdpi.com
10qVEGFR-20.08 µM mdpi.com
16-Series AnaloguesVEGFR-2, EGFRWT, EGFRT790M, COX-2Excellent to Potent Inhibition nih.gov

Cell Cycle Analysis and Apoptosis Induction Studies

This compound analogues have been shown to induce cell death and halt the proliferation of cancer cells by disrupting the cell cycle and promoting apoptosis. Studies on pyrazole derivatives revealed that compounds 16a, 16c, 16d, and 16g induced cell cycle arrest at the G2/M phase. nih.gov This arrest prevents cancer cells from dividing and proliferating. Following cell cycle arrest, these compounds were observed to induce cell death primarily through necrosis. nih.gov

Other research on related pyrazole scaffolds corroborates these findings, demonstrating apoptosis induction and cell cycle arrest as a common mechanism of action. nih.govnih.govmdpi.com For example, one pyrazole derivative was found to arrest the cell cycle in the S-phase in prostate cancer cells and significantly stimulate total apoptotic cell death. nih.gov This was accompanied by the upregulation of pro-apoptotic genes and downregulation of the anti-apoptotic gene Bcl-2. nih.gov These findings underscore that the anticancer effects are mediated by direct interference with fundamental cellular processes of proliferation and survival. nih.govnih.gov

In Vitro Angiogenesis Inhibition Assays

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR-2 signaling pathway. nih.govnih.gov The potent inhibitory effect of this compound analogues on VEGFR-2 kinase directly translates to anti-angiogenic activity. nih.govsemanticscholar.org By blocking VEGFR-2, these compounds can inhibit the signaling cascade that leads to the proliferation, migration, and differentiation of endothelial cells, which are the building blocks of blood vessels. nih.gov In vitro angiogenesis assays, such as co-culture models using human umbilical vein endothelial cells (HUVECs), are used to demonstrate this effect, where inhibitors targeting VEGFR-2 lead to the disruption of endothelial cell network formation. nih.gov

In Vitro Anti-inflammatory Activities

In addition to their anticancer properties, these compounds exhibit significant anti-inflammatory effects, largely through the inhibition of key enzymes and signaling molecules in the inflammatory cascade.

Cyclooxygenase (COX) Isoenzyme Inhibition Studies (COX-1, COX-2)

The cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory process. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes, but non-selective inhibition of both COX-1 and COX-2 can lead to side effects. nih.gov A key advantage of many pyrazole-based compounds is their selective inhibition of COX-2 over COX-1. nih.govnih.govmdpi.com A novel series of pyrazole-thiourea derivatives showed excellent COX-2 selectivity, with selectivity indices ranging from 18.04 to 47.87, which is comparable to or better than the selective COX-2 inhibitor celecoxib. nih.gov This selectivity suggests a potentially better safety profile regarding gastrointestinal side effects linked to COX-1 inhibition. nih.gov

Compound SeriesTargetActivitySource
16a-lCOX-2Excellent Selectivity (S.I. = 18.04 - 47.87) nih.gov
5fCOX-2IC50 = 1.50 µM (S.I. = 9.56) nih.gov
6fCOX-2IC50 = 1.15 µM (S.I. = 8.31) nih.gov
Celecoxib (Reference)COX-2IC50 = 2.16 µM (S.I. = 2.51) nih.gov

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of inflammation. nih.govnih.gov The ability to suppress the production of these cytokines is a hallmark of an effective anti-inflammatory agent. Pyrazole-thiourea analogues have demonstrated potent inhibitory activity against both TNF-α and IL-6. nih.gov In studies using lipopolysaccharide (LPS)-induced macrophages, a standard model for inflammation, pyrazole-pyridazine hybrids were also effective at inhibiting the generation of TNF-α and IL-6. rsc.org The IC50 values for the inhibition of these cytokines by pyrazole-thiourea compounds were found to be in the low micromolar range, indicating significant anti-inflammatory potential. nih.gov

Compound Series/CompoundTarget CytokineInhibitory Concentration (IC50 in µM)Source
16a-lTNF-α5.0 - 7.50 nih.gov
16a-lIL-66.23 - 8.93 nih.gov
Celecoxib (Reference)TNF-α8.40 nih.gov
Celecoxib (Reference)IL-68.50 nih.gov
5f, 6fTNF-α, IL-6Potent Inhibition rsc.org

In Vitro Antioxidant Activities

The antioxidant potential of pyrazole and thiourea derivatives has been a subject of considerable research, attributed to their ability to counteract oxidative stress, a key factor in the pathogenesis of various diseases. globalresearchonline.netnih.gov The pyrazole nucleus itself is recognized for its antioxidant properties. globalresearchonline.net

The capacity of this compound analogues to scavenge free radicals is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.

Studies on various pyrazole derivatives have demonstrated significant radical scavenging activity (RSA). For instance, certain 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones and 1,5-diarylpyrazoles have shown potent DPPH radical scavenging capabilities. nih.gov The antioxidant activity of some pyrazole derivatives is attributed to the presence of an NH proton within the pyrazole moiety. nih.gov

In a study focusing on thiourea derivatives, 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) were evaluated for their antioxidant potential. DPTU exhibited significantly better free radical scavenging activity than BPTU. researchgate.net The mechanism is believed to primarily involve hydrogen atom transfer (HAT). researchgate.net

Interactive Data Table: DPPH and ABTS Radical Scavenging Activity of Thiourea Analogues. researchgate.net

CompoundDPPH IC₅₀ (mM)ABTS IC₅₀ (mM)
1,3-diphenyl-2-thiourea (DPTU)0.710 ± 0.0010.044 ± 0.001
1-benzyl-3-phenyl-2-thiourea (BPTU)11.000 ± 0.0152.400 ± 0.021

IC₅₀ values represent the concentration required to scavenge 50% of the free radicals.

Furthermore, a series of 1,3,5-trisubstituted-2-pyrazoline derivatives were synthesized and evaluated for their antioxidant activity. A compound within this series, featuring a p-hydroxyl substitution, demonstrated notable antioxidant effects when compared to standards like ascorbic acid and rutin. researchgate.net Similarly, certain thienyl-pyrazole derivatives have shown excellent DPPH and hydroxyl radical scavenging activities, with some compounds exhibiting better efficacy than the standard antioxidant butylated hydroxyanisole (BHA). nih.gov

In Vitro Antiparasitic Activities

The search for novel antiparasitic agents is a critical area of drug discovery, and pyrazole-containing compounds have shown promise in this regard.

Analogues of this compound, particularly thiosemicarbazones and thiazoles, have been investigated for their activity against various protozoan parasites.

Thiosemicarbazone derivatives of 5-[(trifluoromethyl)phenylthio]-2-furaldehyde have demonstrated efficacy against epimastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov One particular compound in this series, 5-[nitro-4-(trifluoromethyl)phenyltio]-2-furaldehyde thiosemicarbazone, exhibited high antiparasitic activity, which was attributed to the presence of a nitro group. nih.gov

Thiazole derivatives have also been identified as promising candidates against trypanosomatid parasites. nih.gov Studies on thiazole compounds, including thiazoacetylpyridines and thiazopyridines, have shown leishmanicidal activity against both promastigote and amastigote forms of Leishmania infantum. nih.gov These compounds generally exhibit low cytotoxicity to mammalian cells, making them selective for the parasite. nih.gov

While the precise molecular targets of this compound analogues in parasites are not fully elucidated, some studies on related heterocyclic compounds provide potential insights. For instance, in the context of antiparasitic drug development, enzymes that are crucial for parasite survival and differ from their mammalian counterparts are of great interest. No specific studies were found that identified adenosine (B11128) kinase as a target for pyrazole-thiourea derivatives.

In Vitro Antimicrobial Activities

The antimicrobial potential of pyrazole and thiourea derivatives is well-documented, with numerous studies reporting their efficacy against a range of bacterial and fungal pathogens. nih.govjst.go.jpresearchgate.net

A series of novel pyrazole derivatives demonstrated significant antibacterial activity. For example, one compound was found to be highly active against the Gram-negative bacterium Escherichia coli, while another showed strong activity against the Gram-positive bacterium Streptococcus epidermidis. nih.gov Some compounds in this series also exhibited potent antifungal activity against Aspergillus niger. nih.gov

Thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have been synthesized and tested against various microorganisms. Certain compounds from this series displayed significant inhibitory effects against Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 32 µg/mL. jst.go.jp These compounds were also effective against biofilm formation in both methicillin-resistant and standard strains of S. epidermidis. jst.go.jp

In another study, pyrazole acyl thiourea derivatives were synthesized and evaluated for their antifungal properties. Several of these compounds showed good activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. nih.govresearchgate.net

Interactive Data Table: Antimicrobial Activity of Selected Pyrazole Analogues. nih.gov

Compound IDTest OrganismActivity (MIC in µg/mL)Standard DrugStandard Drug MIC (µg/mL)
Compound 3Escherichia coli0.25Ciprofloxacin0.5
Compound 4Streptococcus epidermidis0.25Ciprofloxacin4
Compound 2Aspergillus niger1Clotrimazole-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antibacterial Screening Against Gram-Positive and Gram-Negative Strains

Recent studies have highlighted the potential of pyrazolyl thioureas (PTUs) as antibacterial agents, particularly against Gram-positive bacteria. nih.gov A library of PTU derivatives was synthesized and evaluated for their activity against a panel of both Gram-positive and Gram-negative pathogens. nih.gov

The findings revealed that these compounds were largely inactive against Gram-negative species but demonstrated notable potency against strains of the Staphylococcus genus, including methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains, with Minimum Inhibitory Concentration (MIC) values typically ranging from 32 to 64 µg/mL. nih.gov They also showed activity against vancomycin-resistant Enterococcus strains within the same concentration range. nih.gov The structure-activity relationship (SAR) studies indicated that a carboxyethyl group at the C4 position and a substituted thioureido function at the C5 position of the pyrazole ring are crucial for their antibacterial activity. nih.gov Time-kill experiments confirmed the bactericidal nature of the most active compounds against MRSA. nih.gov

In another study, a series of 1,3,5-trisubstituted-2-pyrazoline derivatives were synthesized and screened for their antibacterial activity against several Gram-positive and Gram-negative bacterial strains. greenpharmacy.info The activity was assessed by measuring the zone of inhibition. Some of the synthesized compounds exhibited good activity against both types of bacteria when compared to standard drugs like ciprofloxacin. greenpharmacy.info For instance, against the Gram-negative bacterium Escherichia coli, compounds BR-3, BR-2, and BR-1 showed significant zones of inhibition. greenpharmacy.info Similarly, against the Gram-negative Klebsiella pneumoniae, compounds BR-3 and BR-2 were also effective. greenpharmacy.info

Table 1: Antibacterial Activity of this compound Analogues

Compound/Analogue Bacterial Strain Activity (MIC in µg/mL) Reference
Pyrazolyl thioureas (PTUs) II Methicillin-resistant Staphylococcus aureus (MRSA) 32-64 nih.gov
Pyrazolyl thioureas (PTUs) II Linezolid-resistant Staphylococcus strains 32-64 nih.gov
Pyrazolyl thioureas (PTUs) II Vancomycin-resistant Enterococcus strains 32-64 nih.gov
1,3,5-trisubstituted-2-pyrazoline derivatives Escherichia coli Zone of inhibition data available greenpharmacy.info
1,3,5-trisubstituted-2-pyrazoline derivatives Klebsiella pneumoniae Zone of inhibition data available greenpharmacy.info
Thiohydrazonate 7d Klebsiella pneumoniae 3.9 cu.edu.eg
Thiohydrazonate 7d Staphylococcus aureus 7.8 cu.edu.eg
Thiohydrazonate 7d Escherichia coli 7.8 cu.edu.eg
Thiohydrazonate 7d Streptococcus mutans 15.6 cu.edu.eg

Antitubercular Activity Against Mycobacterium tuberculosis Strains

The phenylthiourea (B91264) (PTU) scaffold has been identified as a promising starting point for the development of novel antitubercular agents. nih.gov A high-throughput screening of a diverse collection of compounds identified the PTU series as being active against intracellular Mycobacterium tuberculosis. nih.gov Subsequent structure-activity relationship studies on a collection of 35 analogues revealed several thiourea derivatives with potent activity against intracellular bacteria and good selectivity over eukaryotic cells. nih.gov

Interestingly, these compounds exhibited significantly lower activity against extracellular bacteria. nih.gov This suggests a mode of action that is particularly effective within the host cell environment. Further investigations have shown that these compounds are likely to have a novel mechanism of action, as they were equally active against strains with mutations in common drug targets like QcrB and MmpL3. nih.gov

In a separate study, a series of 3,5-disubstituted-pyrazoline derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. mdpi.com Compound 4a , which contained a para-methyl substitution, demonstrated the most potent inhibitory activity with a Minimum Inhibitory Concentration (MIC) value of 17 μM. mdpi.com This compound also showed good bactericidal activity. mdpi.com Other derivatives with a hydroxylphenyl substitution also exhibited moderate activity, suggesting the importance of this group for antituberculosis activity. mdpi.com Conversely, compounds with a para-methoxy substitution were found to be inactive. mdpi.com

Table 2: Antitubercular Activity of this compound Analogues

Compound/Analogue Mycobacterium tuberculosis Strain Activity (MIC) Reference
Phenylthiourea (PTU) series Intracellular M. tuberculosis Potent activity nih.gov
Compound 4a (para-methyl substituted) H37Ra 17 μM mdpi.com
Compounds 5a , 5c-5g (hydroxylphenyl substituted) H37Ra 60-140 μM mdpi.com
N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea H37Rv 67% inhibition at 6.25 µg/mL researchgate.net

Antifungal Screening Against Specific Fungal Pathogens (e.g., Candida, Aspergillus)

The antifungal potential of pyrazole-based thiourea derivatives has also been explored. In one study, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide was synthesized and its antifungal activity was investigated against Candida albicans and Candida tropicalis. nih.govnih.gov The compound demonstrated a promising antifungal effect, with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against C. albicans and 125 µg/mL against C. tropicalis. nih.gov At a concentration of 1000 ppm, it was able to completely destroy all colonies of both fungal strains. nih.govnih.gov This suggests that this compound could be a suitable alternative to conventional azole antifungals, especially in light of increasing drug resistance. nih.govnih.gov

Another study evaluated the antifungal activity of various newly synthesized pyrazolone (B3327878) derivatives against Candida albicans and Aspergillus flavus. ekb.eg The results of these screenings provide valuable insights into the structural requirements for antifungal activity within this class of compounds. ekb.eg

Table 3: Antifungal Activity of this compound Analogues

Compound/Analogue Fungal Pathogen Activity (MIC/MFC) Reference
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide Candida albicans MIC: 62.5 µg/mL nih.gov
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide Candida tropicalis MIC: 125 µg/mL nih.gov
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide Candida albicans & Candida tropicalis MFC: 1000 ppm nih.govnih.gov

Enzyme Inhibition Studies (Target-Specific)

Beyond their antimicrobial activities, this compound analogues have been investigated as inhibitors of various enzymes implicated in disease.

Kinase Inhibition Profiles (e.g., EGFR, VEGFR, BRAF, MAO-B)

A novel series of pyrazole derivatives bearing urea/thiourea scaffolds were designed as hybrid analogues of known kinase inhibitors and evaluated for their inhibitory activity against several tyrosine kinases. nih.gov These compounds were tested for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR) wild-type (WT), and the T790M mutant. nih.gov The results indicated that these derivatives are multi-targeting inhibitors. nih.gov

In a separate study, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized and evaluated for their potential as VEGFR-2 inhibitors. nih.gov Compound 3i emerged as a particularly potent inhibitor, with an IC50 value of 8.93 nM, which was nearly three-fold more active than the reference drug Sorafenib. nih.gov Docking studies supported these findings, showing a favorable interaction of the compound within the active site of the VEGFR-2 enzyme. nih.gov

Topoisomerase Inhibition

Pyrazolo[1,5-a]indole derivatives have been identified as inhibitors of DNA topoisomerases I and II, which are crucial enzymes in DNA replication and are established targets for anticancer drugs. nih.gov One derivative, GS-5, which features a hydroxyl group at the C-6 position, was found to be a potent dual inhibitor of both topoisomerase I and II, with an IC50 of approximately 10 µM for topoisomerase I. nih.gov These compounds act as catalytic inhibitors, meaning they interfere with the enzyme's function without causing an accumulation of DNA-enzyme cleavage complexes. nih.gov

Furthermore, pyrazolo[4,3-f]quinoline derivatives have also been synthesized and shown to inhibit topoisomerase I and IIα, demonstrating significant cytotoxic activity against various cancer cell lines. nih.gov

Carbonic Anhydrase Inhibition

Benzenesulfonamides incorporating pyrazole and pyridazinecarboxamide moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes play critical roles in various physiological processes, and their inhibition is a therapeutic strategy for several diseases. A series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides were synthesized and tested against hCA I, II, IX, and XII. nih.gov

The results showed that the substitution pattern on the phenyl-pyrazole core significantly influenced the inhibitory activity and isoform selectivity. nih.gov For instance, a 5-chloro-2-hydroxyphenyl substitution at position 3 of the pyrazole moiety was favorable for hCA II inhibition, while a simple 2-hydroxy substituent had a negative effect. nih.gov Conversely, the 2-hydroxy substituted compound was among the more active inhibitors of the hCA I isoform. nih.gov Some of the synthesized compounds showed better inhibitory activity against the tumor-associated hCA IX isoform than the standard drug acetazolamide. nih.gov

Another study focused on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides and their inhibitory effects on hCA I and hCA II. nih.gov The Ki values for these compounds were in the nanomolar range, with some derivatives showing promise for further development as carbonic anhydrase inhibitors. nih.gov

Table 4: Enzyme Inhibition by this compound Analogues

Compound/Analogue Enzyme Target Inhibition Data (IC50/Ki) Reference
Pyrazole-urea/thiourea derivatives VEGFR-2, EGFRWT, EGFRT790M Multi-targeting inhibitors nih.gov
Compound 3i VEGFR-2 IC50: 8.93 nM nih.gov
GS-5 Topoisomerase I & II IC50 (Topo I): ~10 µM nih.gov
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide (5f) hCA II Favorable inhibition nih.gov
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide (5a) hCA I Active inhibitor nih.gov
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides hCA I Ki: 316.7–533.1 nM nih.gov
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides hCA II Ki: 412.5–624.6 nM nih.gov

Sirtuin Inhibition

Analogues of this compound have been identified as inhibitors of sirtuins (SIRTs), a class of NAD+-dependent protein deacetylases involved in critical cellular processes. nih.gov The inhibitory activity of these compounds is often linked to the thiourea moiety, which can form stable hydrogen bonds with biological targets. tandfonline.com

Research into cambinol (B1668241), a non-selective sirtuin inhibitor with activity against SIRT1 and SIRT2, has spurred the development of more potent and selective analogues. nih.gov Pyrazolone and isoxazolone analogues of cambinol have demonstrated isoform-selective inhibition. For instance, certain analogues show preferential inhibition of SIRT1, SIRT2, or SIRT3. nih.govacs.org One SIRT2-selective inhibitor exhibited significant cytotoxicity in lymphoma and epithelial cancer cell lines with IC50 values ranging from 3 to 7 μM. acs.org

Thiazole-based thiourea derivatives have also been investigated as SIRT2 inhibitors. nih.gov Computational studies and biochemical assays identified a lead compound with a SIRT2 IC50 value of 9.0 μM, which demonstrated concentration-dependent cell death in cancer cell lines. nih.gov This suggests that the anti-cancer activity of some of these compounds may be driven predominantly by SIRT2 inhibition. nih.govacs.org

Table 1: Sirtuin Inhibition by Pyrazole and Thiourea Analogues

Compound Class Target Sirtuin IC50 (μM) Reference
Cambinol Analogue (SIRT2-selective) SIRT2 3 - 7 acs.org
Cambinol Analogue (SIRT3-selective) SIRT3 6 nih.gov
Cambinol SIRT1, SIRT2 ~50 nih.gov
Thiazole-based Thiourea SIRT2 9.0 nih.gov

DNA Gyrase Inhibition

The pyrazole scaffold is a key feature in the design of DNA gyrase inhibitors, which are crucial targets for antibacterial agents due to their essential role in bacterial DNA replication. nih.gov The absence of DNA gyrase in human cells makes it a selective target for developing new antibacterial drugs. nih.gov

Novel 5-vinylpyrazole analogues have been designed and synthesized as potent DNA gyrase inhibitors with activity against Gram-positive bacteria. researchgate.net Similarly, benzofuran–pyrazole-based compounds have shown promise as antimicrobial agents through the inhibition of E. coli DNA gyrase B. One notable compound from this class demonstrated an IC50 of 9.80 µM, which is comparable to the activity of ciprofloxacin. nih.gov

Studies on 5-[(E)-2-arylvinyl]pyrazoles revealed that these compounds can inhibit both DNA gyrase and topoisomerase IV, contributing to their potent antibacterial activity against quinolone-resistant bacterial strains. researchgate.net

Table 2: DNA Gyrase B Inhibition by Pyrazole Analogues

Compound Class Target Enzyme IC50 (μM) Reference
Benzofuran–pyrazole Hybrid E. coli DNA Gyrase B 9.80 nih.gov
5-[(E)-2-Arylvinyl]pyrazole DNA Gyrase / Topo IV 13.9 - 27.8 (µg/mL) researchgate.net

Arylamine N-acetyltransferase Inhibition

A series of 3,5-diaryl-1H-pyrazoles, which are structurally related to the core (5-Phenyl-2H-pyrazol-3-yl) scaffold, have been identified as specific inhibitors of prokaryotic arylamine N-acetyltransferase (NAT) enzymes. nih.gov This discovery was based on a high-throughput screen that identified a 3,5-diaryl-1H-pyrazole hit compound that inhibits the growth of Mycobacterium tuberculosis. nih.gov The development of these compounds highlights the potential of the pyrazole nucleus in designing specific enzyme inhibitors for antitubercular applications. nih.gov

Mechanistic Studies at the Molecular and Cellular Level (In Vitro)

Identification of Molecular Targets and Pathways

The primary molecular targets identified for this compound analogues include enzymes critical for cellular function and survival, such as sirtuins, DNA gyrase, and arylamine N-acetyltransferase. nih.govnih.govnih.gov Beyond direct enzyme inhibition, these compounds have been shown to trigger specific cellular pathways.

Several pyrazole derivatives have been found to induce apoptosis in cancer cells. nih.gov This is often achieved by modulating the expression of key proteins in the apoptotic pathway. For example, some pyrazole compounds lead to increased expression of Caspase-3 and Caspase-8. nih.gov In some cases, these compounds have also been shown to cause cell cycle arrest and DNA fragmentation, further supporting their role in activating apoptotic pathways to eliminate cancer cells. nih.gov

Protein-Ligand Interaction Analysis

Molecular docking studies have provided significant insights into how these pyrazole-thiourea analogues bind to their protein targets. The pyrazole ring is often involved in π–π stacking interactions with aromatic residues in the protein's binding pocket, such as Tryptophan (Trp) or Phenylalanine (Phe). nih.govmdpi.com

For sirtuin inhibitors, the thiourea moiety is crucial for forming hydrogen bonds that stabilize the ligand-protein complex. tandfonline.com In the case of SIRT2 inhibitors, interactions with residues like Phe119 have been observed. mdpi.com For other pyrazole-containing drugs, the nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for specific interactions within the active site of the target enzyme. nih.gov For example, in PDE5, the pyrazole ring of sildenafil (B151) forms π–π interactions with Tyr612. nih.gov

Gene Expression Modulation (Transcriptomic Analysis)

While the functional outcomes of this compound analogues, such as apoptosis induction, strongly imply modulation of gene expression, detailed transcriptomic analyses are not widely reported in the available literature. However, studies on some novel pyrazole derivatives have shown that they can increase the expression levels of specific genes involved in apoptosis, such as Caspase-3 and Caspase-8, in pancreatic cancer cell lines. nih.gov These findings suggest that the compounds can inhibit oncogenic pathways by altering the expression of critical genes, although comprehensive gene expression profiles from transcriptomic studies remain to be fully explored.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Pyrazole (B372694) Substituents on Biological Activities

The pyrazole ring is a cornerstone of the "(5-Phenyl-2H-pyrazol-3-yl)-thiourea" structure, and substitutions on this ring can dramatically alter the compound's biological profile. The positions available for substitution on the pyrazole ring, including the nitrogen atoms, offer a versatile platform for medicinal chemists to fine-tune the molecule's properties.

Research has shown that the nature and position of substituents on the pyrazole core are critical determinants of activity. For instance, in a series of pyrazole acyl thiourea (B124793) derivatives, the presence of a methyl group at the N1 position of the pyrazole ring was found to be a key feature for certain biological activities. researchgate.netnih.gov Further studies have explored the impact of various substituents at different positions of the pyrazole ring, revealing that even minor changes can lead to significant shifts in biological efficacy. For example, the introduction of different alkyl or aryl groups at the N1-position can modulate the compound's lipophilicity and steric bulk, thereby affecting its interaction with biological targets. nih.gov

The following table summarizes the impact of various pyrazole substituents on the biological activities of pyrazolyl-thiourea derivatives based on findings from different studies.

Position of Substitution Substituent Observed Biological Activity Reference
N1MethylKey for certain biological activities researchgate.netnih.gov
N1Alkyl/Aryl groupsModulates lipophilicity and steric bulk nih.gov
C4Carboxyethyl groupKey for antimicrobial activity nih.gov
C3/C5Phenyl groupsHigh inhibitory activity against meprin α nih.gov
C3/C5Cyclopentyl groupSimilar activity to diphenyl substitution nih.gov

Influence of Phenyl Ring Modifications on Potency and Selectivity

The phenyl ring attached to the pyrazole core at the 5-position is another critical site for structural modification. Alterations to this phenyl ring can significantly impact the potency and selectivity of the resulting compounds. The position, number, and electronic nature of substituents on the phenyl ring are all important factors in determining the biological activity.

Studies have demonstrated that substituting the phenyl ring with various functional groups can lead to a wide range of biological responses. For example, in the context of anticancer activity, the presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring has been shown to enhance the cytotoxic effects of some pyrazole derivatives. tandfonline.com Conversely, the introduction of electron-donating groups, like methoxy (B1213986) groups, can also lead to potent activity, as seen in a compound that displayed significant EGFR inhibitory activity. nih.gov

The position of the substituent on the phenyl ring is also crucial. For instance, a study on 1,3,5-triaryl-2-pyrazolines found that the position of a trifluoromethyl group on the phenyl ring influenced the dual inhibitory activity against urease and α-glucosidase. nih.gov The comprehensive structure-activity relationship study of certain quinazoline (B50416) derivatives confirmed that having two or more electronegative groups on the phenyl ring resulted in the most optimal antitumor effect. nih.gov

The table below illustrates how different modifications on the phenyl ring affect the biological properties of pyrazolyl-thiourea and related compounds.

Substituent on Phenyl Ring Position Observed Biological Effect Reference
Methoxy4-positionPotent EGFR inhibitory activity nih.gov
Trifluoromethyl2-positionDual potent inhibitor of urease and α-glucosidase nih.gov
Electronegative groups (e.g., halogens, nitro)VariousEnhanced cytotoxic effects tandfonline.com
Two or more electronegative groupsVariousOptimal antitumor effect nih.gov

Role of Thiourea Linker and its Substituents in Bioactivity

The thiourea linker, which connects the pyrazole core to another chemical moiety, is not merely a passive spacer but plays an active role in the biological activity of these compounds. The sulfur and nitrogen atoms of the thiourea group can participate in hydrogen bonding and other interactions with biological targets, making it a critical pharmacophoric element. rsc.org

Furthermore, the thiourea moiety itself can be a target for structural modification. For example, converting the thiourea to an isothiourea can alter the compound's chemical properties and biological activity. nih.gov The flexibility and hydrogen bonding capacity of the thiourea linker are believed to be crucial for its role in bioactivity, allowing the molecule to adopt a favorable conformation for binding to its biological target. rsc.org

Stereochemical Effects on Biological Efficacy

While the core structure of this compound is achiral, the introduction of stereocenters through substitution can lead to stereoisomers with different biological activities. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological macromolecules like enzymes and receptors.

For example, in a study of pyrazole analogues, the resolution of a racemic mixture into its individual enantiomers revealed differences in their biological effects on calcium signaling. mdpi.com This highlights the importance of stereochemistry in determining the pharmacological profile of these compounds. The differential activity of stereoisomers can be attributed to the specific spatial orientation of functional groups, which may lead to a better fit in the binding site of one enantiomer over the other.

Although specific studies on the stereochemical effects of this compound derivatives are not extensively detailed in the provided search results, the general principles of stereoselectivity in drug action strongly suggest that this would be a critical factor to consider in the design of new, more potent, and selective analogs.

Development of Lead Compounds through SAR Optimization

The systematic exploration of structure-activity relationships is a cornerstone of modern drug discovery, enabling the transformation of a hit compound into a lead compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov The SAR data gathered for this compound and its derivatives provide a roadmap for such optimization efforts.

By understanding how modifications to the pyrazole ring, the phenyl ring, and the thiourea linker affect biological activity, medicinal chemists can rationally design new compounds with enhanced therapeutic potential. For example, if a particular substituent on the phenyl ring is found to increase potency but also toxicity, further modifications can be made to mitigate the toxic effects while retaining or even improving the desired activity.

The development of lead compounds often involves an iterative process of design, synthesis, and biological evaluation. nih.gov For instance, a compound with promising in vitro activity might be further optimized to improve its solubility, metabolic stability, and bioavailability, all of which are critical for its effectiveness in vivo. The knowledge gained from SAR studies is invaluable in guiding this optimization process, ultimately leading to the identification of drug candidates with the potential for clinical development. nih.gov One study successfully identified two lead compounds with potent cytotoxicity against various human cancer cell lines and acceptable pharmacokinetic properties through SAR exploration and drug-like optimization. nih.gov

Potential Academic Applications and Future Research Directions

Exploration in Materials Science (e.g., Coordination Polymers, Sensors)

The (5-Phenyl-2H-pyrazol-3-yl)-thiourea structure is well-suited for applications in materials science, particularly in the creation of coordination polymers and chemical sensors. The nitrogen and sulfur atoms in the pyrazole (B372694) and thiourea (B124793) moieties can act as coordination sites for metal ions, enabling the formation of extended, ordered structures known as coordination polymers or metal-organic frameworks (MOFs). nih.gov These materials can exhibit interesting properties, such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.

Furthermore, the ability of the thiourea group to interact with specific analytes through hydrogen bonding or coordination makes it a candidate for the development of chemosensors. nih.gov By modifying the phenyl or pyrazole rings, it may be possible to tune the selectivity and sensitivity of these sensors for various ions or small molecules.

Catalytic Applications

Recent research has highlighted the potential of thiourea derivatives in organocatalysis, particularly those that can act as hydrogen bond donors. rsc.org The this compound scaffold, with its N-H protons, could potentially catalyze a variety of organic reactions. For example, derivatives of phenylthiourea (B91264) have been shown to be effective catalysts in reactions such as Michael additions. rsc.org Future research could explore the catalytic activity of this specific compound and its derivatives in a range of asymmetric and other synthetically important transformations.

Integration into Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. researchgate.net The this compound molecule, with its capacity for hydrogen bonding and potential for π-π stacking interactions involving the phenyl and pyrazole rings, is an excellent building block for constructing complex supramolecular assemblies. researchgate.net These assemblies can take the form of molecular ribbons, sheets, or other intricate architectures, driven by the specific intermolecular forces at play. researchgate.netnih.gov Understanding and controlling these interactions could lead to the design of novel materials with tailored properties and functions.

Advanced Theoretical Modeling for Predictive Design

Computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. semanticscholar.org Applying advanced theoretical modeling to this compound can provide valuable insights into its properties and potential applications. DFT calculations can be used to predict the most stable conformations of the molecule, analyze its frontier molecular orbitals (HOMO and LUMO) to understand its reactivity, and simulate its interactions with biological targets or metal ions. semanticscholar.orgekb.eg This predictive power can guide the rational design of new derivatives with enhanced activity for specific applications, saving significant time and resources in experimental work.

Expanding the Scope of Biological Targets

While initial studies have pointed towards the antimicrobial and anticancer potential of pyrazole-thiourea derivatives, there is a vast landscape of other biological targets yet to be explored. tandfonline.comresearchgate.net The structural features of this compound suggest that it could interact with a variety of enzymes and receptors. For instance, pyrazole-containing compounds have shown activity against a wide range of targets, including kinases, proteases, and G-protein coupled receptors. Future research should focus on screening this compound and its derivatives against a broader panel of biological targets to uncover new therapeutic opportunities. This could involve high-throughput screening campaigns and detailed mechanistic studies to identify the specific proteins or pathways that are modulated by these compounds.

Design of Multi-Targeting Agents based on this compound Scaffold

The development of multi-targeting agents, which can simultaneously modulate multiple biological targets, is a promising strategy for treating complex diseases like cancer. researchgate.net The this compound scaffold offers a versatile platform for designing such agents. By strategically modifying different parts of the molecule, it is possible to incorporate pharmacophores that are known to interact with different biological targets. For example, one could envision combining the pyrazole-thiourea core with a moiety known to inhibit a specific kinase, while another part of the molecule is designed to interact with a different protein involved in the same disease pathway. This approach could lead to the development of more effective and less toxic therapies.

Q & A

Q. What are the recommended methods for synthesizing (5-phenyl-2H-pyrazol-3-yl)-thiourea, and how can its purity be validated?

Synthesis typically involves nucleophilic addition of phenylisothiocyanate to a pyrazole-3-amine precursor under basic conditions. For example:

Acylation and cyclization : React 5-phenyl-1H-pyrazol-3-amine with thiophosgene in anhydrous THF to form the thiourea backbone.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

Validation :

  • FTIR : Confirm N–H stretches (~3200 cm⁻¹) and C=S (~1250 cm⁻¹).
  • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–7.8 ppm) and thiourea carbons (δ ~180 ppm for C=S).
  • HPLC : Purity >98% using a C18 column (acetonitrile/water mobile phase) .

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

Use graph set analysis (Etter’s formalism) to categorize hydrogen bonds:

  • Intramolecular : N–H···S interactions within the thiourea group.
  • Intermolecular : N–H···N (pyrazole) and C–H···π (phenyl) interactions.
  • Tools :
    • SHELXL : Refine X-ray data to locate H-bond donors/acceptors .
    • ORTEP-3 : Visualize 3D packing diagrams to identify motif hierarchies (e.g., R₂²(8) rings) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for thiourea derivatives be resolved during refinement?

Common issues include disorder in the phenyl/pyrazole rings or ambiguous H-bond assignments . Mitigation strategies:

  • High-resolution data : Collect at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Twinned crystals : Use SHELXL’s TWIN command to model overlapping domains .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Molecular docking :
    • Targets : Kinases (e.g., anaplastic lymphoma kinase, PDB: 2XP2) or cyclooxygenase-2 (PDB: 3LN1).
    • Software : AutoDock Vina with AMBER force fields.
    • Key interactions : Thiourea S···ATP-binding site residues (e.g., Lys 158 in 2XP2) .
  • QSAR models : Use MOPAC to calculate descriptors (logP, polarizability) correlated with IC₅₀ values .

Q. How do solvent polarity and substituent effects influence the tautomeric equilibrium of this compound?

  • Tautomers : Thioketone (C=S) vs. thiol (S–H) forms.
  • Experimental analysis :
    • UV-Vis : Monitor λₘₐₓ shifts in DMSO (polar) vs. toluene (nonpolar).
    • ¹H NMR : Detect thiol protons (δ ~10–12 ppm) in CDCl₃.
  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂) stabilize the thiol form via resonance .

Methodological Notes

  • Contradictions : Cross-validate synthesis protocols (e.g., thiophosgene vs. CS₂ routes) using reproducibility metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.